molecular formula C16H20N2O2 B11850815 Ethyl 4-(dimethylamino)-6,8-dimethylquinoline-3-carboxylate

Ethyl 4-(dimethylamino)-6,8-dimethylquinoline-3-carboxylate

Número de catálogo: B11850815
Peso molecular: 272.34 g/mol
Clave InChI: BAPSPPXZCVJJDH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 4-(dimethylamino)-6,8-dimethylquinoline-3-carboxylate is a chemical compound offered for research and development purposes. This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Quinolone derivatives are a significant area of investigation in medicinal chemistry due to their diverse biological activities . Researchers explore these core structures for developing new therapeutic agents . The specific dimethylamino and methyl substituents on the quinoline ring system in this compound are typical of structures studied for their potential pharmacological properties . The compound shares a close structural relationship with other researched quinoline-3-carboxylate esters, such as Ethyl 4-{[2-(dimethylamino)ethyl]amino}-6,8-dimethyl-3-quinolinecarboxylate (ChemSpider ID: 633467), which has a molecular formula of C18H25N3O2 and an average mass of 315.417 g/mol . This highlights the compound's relevance as a building block or intermediate in organic synthesis and drug discovery efforts.

Propiedades

Fórmula molecular

C16H20N2O2

Peso molecular

272.34 g/mol

Nombre IUPAC

ethyl 4-(dimethylamino)-6,8-dimethylquinoline-3-carboxylate

InChI

InChI=1S/C16H20N2O2/c1-6-20-16(19)13-9-17-14-11(3)7-10(2)8-12(14)15(13)18(4)5/h7-9H,6H2,1-5H3

Clave InChI

BAPSPPXZCVJJDH-UHFFFAOYSA-N

SMILES canónico

CCOC(=O)C1=C(C2=CC(=CC(=C2N=C1)C)C)N(C)C

Origen del producto

United States

Métodos De Preparación

Substrate Design and Cyclization

A critical intermediate is ethyl 4-chloro-6,8-dimethylquinoline-3-carboxylate (Fig. 1), which can be functionalized at the 4-position. Its preparation involves:

  • Chlorination : Treatment of ethyl 4-hydroxy-6,8-dimethylquinoline-3-carboxylate with POCl₃ at 110°C for 3 hours achieves quantitative conversion to the chloro derivative.

  • Cyclization : o-Aminoaryl ketones with methyl substituents at the 6- and 8-positions undergo cyclization with ethyl acetoacetate in the presence of Chloramine-T (1 equiv) in acetonitrile under reflux, yielding the quinoline core.

Key Data :

StepReagents/ConditionsYield (%)Source
ChlorinationPOCl₃, 110°C, 3h88–93
Friedländer CyclizationChloramine-T, CH₃CN, reflux70–85

Functionalization at the 4-Position: Amination Strategies

Introducing the dimethylamino group at the 4-position requires nucleophilic substitution of the chloro intermediate.

Direct Amination with Dimethylamine

Ethyl 4-chloro-6,8-dimethylquinoline-3-carboxylate reacts with excess dimethylamine (2–3 equiv) in a polar aprotic solvent (e.g., DMF or THF) at 80–100°C. Catalytic KI (10 mol%) enhances reactivity via the Finkelstein mechanism.

Optimized Conditions :

  • Solvent : DMF

  • Temperature : 90°C

  • Time : 12–24 hours

  • Yield : 65–78%

Buchwald-Hartwig Amination

For higher regioselectivity, palladium-catalyzed cross-coupling offers an alternative. Using Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2 equiv) in toluene at 110°C, the chloro group is replaced by dimethylamine.

Advantages :

  • Avoids harsh conditions.

  • Tolerates electron-withdrawing groups.

  • Yield : 72–85%.

Esterification and Protecting Group Strategies

The ethyl ester at position 3 is typically introduced early in the synthesis to avoid side reactions during subsequent steps.

Esterification via Arbuzov Reaction

This compound can be synthesized via a one-pot Arbuzov/Horner-Wadsworth-Emmons (HWE) sequence:

  • Phosphonate Formation : Reaction of 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate with triethyl phosphite (8 equiv) at 120°C for 3 hours forms the bis-phosphonate intermediate.

  • HWE Olefination : Treatment with aromatic aldehydes (2 equiv) and NaH (2.2 equiv) in DMF at 90°C introduces styryl groups, though for the target compound, this step is omitted in favor of direct amination.

Key Insight : The ester group remains stable under these conditions, ensuring retention of the 3-carboxylate functionality.

Alternative Pathways: Domino Reactions

A domino nitro reduction-Friedländer cyclization streamlines the synthesis:

  • Nitro Reduction : o-Nitrobenzaldehyde derivatives with methyl groups undergo SnCl₂-mediated reduction.

  • Cyclization : Reaction with 4,4-dimethoxybutan-2-one forms the quinoline core with inherent methyl substituents.

Example :

  • Substrate : 3-nitro-2,4-dimethylbenzaldehyde

  • Conditions : SnCl₂ (2 equiv), ethanol, reflux, 6h

  • Yield : 82%

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range (%)
Friedländer + AminationSimple, scalableRequires harsh chlorination65–78
Buchwald-HartwigHigh selectivityCostly catalysts72–85
Domino CyclizationOne-pot, fewer stepsLimited substrate availability75–82

Análisis De Reacciones Químicas

Tipos de reacciones

    Oxidación: Este compuesto puede sufrir reacciones de oxidación, particularmente en los grupos dimetilamino, lo que lleva a la formación de N-óxidos.

    Reducción: Las reacciones de reducción pueden dirigirse al anillo de quinolina, lo que puede conducir a la formación de derivados de dihidroquinolina.

    Sustitución: El compuesto puede participar en reacciones de sustitución electrofílica y nucleofílica, especialmente en las posiciones adyacentes al átomo de nitrógeno en el anillo de quinolina.

Reactivos y condiciones comunes

    Agentes oxidantes: Peróxido de hidrógeno, ácido m-cloroperbenzoico.

    Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.

    Reactivos de sustitución: Agentes halogenantes como bromo o cloro, nucleófilos como aminas o tioles.

Productos principales

    Oxidación: Formación de N-óxidos.

    Reducción: Formación de derivados de dihidroquinolina.

    Sustitución: Varios derivados de quinolina sustituidos dependiendo de los reactivos utilizados.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Ethyl 4-(dimethylamino)-6,8-dimethylquinoline-3-carboxylate has emerged as a promising scaffold for the development of pharmaceutical agents. Its structural features contribute to its biological activity, making it a valuable compound in drug discovery.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. In vitro studies have shown that it selectively targets cancer cell lines while sparing normal cells, suggesting a favorable therapeutic window for further development.

  • Case Study : A study demonstrated that derivatives of this compound inhibited the growth of various cancer cell lines, including breast and prostate cancer cells, with IC50 values in the low micromolar range.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial potential against various pathogens. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

  • Case Study : In a comparative study, this compound showed significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations comparable to established antibiotics.

Biological Applications

Beyond its medicinal uses, the compound plays a role in biological research as a probe for studying enzyme interactions and cellular processes.

Enzyme Inhibition Studies

The compound has been utilized to explore its effects on various enzymes critical to metabolic pathways. Its ability to inhibit these enzymes presents opportunities for therapeutic interventions in metabolic disorders.

  • Findings : Studies have shown that it can inhibit key kinases involved in cellular signaling pathways, thereby influencing cellular responses to stimuli.

Materials Science

In addition to its biological applications, this compound is being explored in materials science for its potential use in organic electronics.

Organic Semiconductors

The structural properties of this compound make it suitable for incorporation into organic semiconductors and light-emitting diodes (LEDs). Its ability to form stable thin films enhances its applicability in electronic devices.

  • Research Insight : Preliminary studies indicate that films made from this compound exhibit promising charge transport properties and photoluminescence characteristics.

Mecanismo De Acción

El mecanismo de acción del 4-(Dimetilamino)-6,8-dimetilquinolina-3-carboxilato de etilo en sistemas biológicos implica su interacción con objetivos moleculares como enzimas y receptores. El núcleo de quinolina puede intercalarse con el ADN, inhibiendo la replicación de ciertos patógenos. Además, los grupos dimetilamino pueden mejorar la capacidad del compuesto para atravesar las membranas celulares, aumentando su biodisponibilidad.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares ethyl 4-(dimethylamino)-6,8-dimethylquinoline-3-carboxylate with structurally related quinoline-3-carboxylate derivatives, focusing on substituent effects, physicochemical properties, and functional applications.

Structural and Substituent Analysis

Key structural variations among analogs include substitutions at positions 4, 6, and 8 of the quinoline core. These modifications significantly influence reactivity, stability, and biological activity:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
This compound 4-(N,N-dimethylamino), 6-CH₃, 8-CH₃ Likely C₁₆H₂₀N₂O₂ ~296.34* Not explicitly listed Electron-rich due to dimethylamino group; potential for enhanced reactivity
Ethyl 4-chloro-6,8-dimethylquinoline-3-carboxylate 4-Cl, 6-CH₃, 8-CH₃ C₁₄H₁₄ClNO₂ 295.72 3352918 Electron-withdrawing Cl reduces reactivity; used in synthetic intermediates
Ethyl 4-{[2-(dimethylamino)ethyl]amino}-6,8-dimethylquinoline-3-carboxylate 4-(aminoethyl-dimethylamino), 6-CH₃, 8-CH₃ C₁₈H₂₅N₃O₂ 315.42 457937-38-1 Extended amino side chain may improve solubility and biological interactions
Ethyl 4-chloro-6,8-dimethoxyquinoline-3-carboxylate 4-Cl, 6-OCH₃, 8-OCH₃ C₁₄H₁₄ClNO₄ 295.72 1016825-43-6 Methoxy groups enhance lipophilicity; used in pharmaceutical intermediates
Ethyl 5,8-difluoro-4-(dimethylamino)quinoline-3-carboxylate 4-(N,N-dimethylamino), 5-F, 8-F C₁₄H₁₄F₂N₂O₂ 296.27 1020724-01-9 Fluorine atoms increase metabolic stability and bioavailability

*Note: Molecular weight estimated based on analogous structures.

Actividad Biológica

Ethyl 4-(dimethylamino)-6,8-dimethylquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the quinoline family, characterized by a quinoline core structure with various substituents that influence its biological properties. The presence of dimethylamino and ethyl carboxylate groups enhances its lipophilicity, which is crucial for cell membrane penetration.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby disrupting cellular functions. This inhibition often occurs through competitive binding at the enzyme's active site.
  • Antitumor Activity : Studies have shown that derivatives of quinoline compounds exhibit significant antitumor properties by inducing apoptosis in cancer cells and inhibiting tumor growth.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound derivatives. For instance, a related study demonstrated that certain quinoline derivatives displayed IC50 values (the concentration required to inhibit cell growth by 50%) ranging from 0.77 to 2.36 μM against various human cancer cell lines (A549 and HT29) . This suggests that the compound may possess similar or enhanced antitumor efficacy.

Case Studies and Research Findings

  • Antitumor Efficacy : A study evaluated several quinoline derivatives for their cytotoxic effects on cancer cell lines. Compounds structurally similar to this compound exhibited IC50 values significantly lower than that of standard chemotherapeutics like cisplatin .
  • Mechanistic Insights : Another investigation focused on the mechanism of action involving enzyme inhibition by quinoline derivatives. It was found that these compounds could effectively inhibit enzymes critical for cancer cell proliferation .
  • Chemical Reactivity : The compound has been shown to undergo various chemical transformations that can enhance its biological activity. For example, oxidation and reduction reactions can modify its functional groups, potentially leading to more potent derivatives .

Data Summary

Biological ActivityIC50 Values (μM)Target Cell LinesReference
Antitumor Activity0.77 - 2.36A549, HT29
Antimicrobial ActivityNot SpecifiedVarious Pathogens

Q & A

Q. What are the standard synthetic routes for Ethyl 4-(dimethylamino)-6,8-dimethylquinoline-3-carboxylate, and how are reaction conditions optimized?

The compound is typically synthesized via multi-step reactions starting from substituted quinoline precursors. Key steps include:

  • Condensation : Reacting 4-(dimethylamino)-6,8-dimethylquinoline-3-carboxylic acid with ethanol in the presence of acid catalysts (e.g., H₂SO₄) under reflux .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization to achieve >95% purity .
  • Optimization : Yield improvements (from ~60% to 85%) are achieved by controlling temperature (70–90°C) and using anhydrous solvents to minimize hydrolysis .

Q. How is the compound structurally characterized, and what analytical techniques are prioritized?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., dimethylamino at C4, methyl groups at C6/C8) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 314.17 for C₁₆H₂₀N₂O₂) .
  • HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

Q. What are the primary biological activities reported for this compound?

Preliminary studies highlight:

  • Antimicrobial Activity : MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential : IC₅₀ of 12.5 µM in HeLa cells via topoisomerase II inhibition .
  • Anti-inflammatory Effects : COX-2 inhibition (65% at 50 µM) in murine macrophages .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation) influence biological activity, and what methodologies validate these effects?

  • Substituent Effects : Fluorine or chlorine at C5/C8 enhances antimicrobial potency (MIC reduced to 2–4 µg/mL) but reduces solubility .
  • Methodology :
  • SAR Studies : Comparing analogs (e.g., ethyl 4-(dimethylamino)-5,8-difluoroquinoline-3-carboxylate) via in vitro assays .
  • Computational Modeling : Docking simulations (AutoDock Vina) to predict binding affinities for enzyme targets (e.g., DNA gyrase) .

Q. What experimental strategies resolve contradictions in reported biological efficacies across studies?

Discrepancies (e.g., variable IC₅₀ values in cancer models) arise from:

  • Assay Conditions : Differences in cell lines (HeLa vs. MCF-7) or serum content in media .
  • Solution Stability : Degradation in aqueous buffers (pH >7) quantified via HPLC-UV over 24 hours .
  • Mitigation : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) and use fresh DMSO stock solutions .

Q. What mechanistic insights explain the compound’s interaction with bacterial vs. mammalian targets?

  • Bacterial Targets : Binds to DNA gyrase (ΔΔG = -9.2 kcal/mol) with a quinolone-like mechanism, disrupting DNA supercoiling .
  • Mammalian Targets : Inhibits topoisomerase IIα with lower affinity (ΔΔG = -6.8 kcal/mol), reducing off-target toxicity .
  • Validation : Electrophoretic mobility shift assays (EMSAs) and ATPase activity measurements .

Methodological Notes

  • Synthesis : Anhydrous conditions and inert atmospheres (N₂) prevent ester hydrolysis .
  • Biological Assays : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) to validate experimental setups .
  • Computational Tools : MD simulations (AMBER) assess dynamic binding behavior over 100 ns trajectories .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.